1,2-Dilinoleoyl-3-palmitin

Catalog No.
S1482633
CAS No.
2190-15-0
M.F
C55H98O6
M. Wt
855.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dilinoleoyl-3-palmitin

CAS Number

2190-15-0

Product Name

1,2-Dilinoleoyl-3-palmitin

IUPAC Name

[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C55H98O6

Molecular Weight

855.4 g/mol

InChI

InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-28,52H,4-15,18,21-24,29-51H2,1-3H3/b19-16-,20-17-,27-25-,28-26-

InChI Key

LXAWUIOWWNQCQA-YBQWMRSQSA-N

SMILES

Array

Synonyms

PLL, Seasame Oil Related Compound B USP

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

See also: Coix lacryma-jobi seed (part of).

1,2-Dilinoleoyl-3-palmitin (LLP) is a highly specific, asymmetric mixed triacylglycerol (TAG) featuring two linoleic acid chains at the sn-1 and sn-2 positions and a palmitic acid chain at the sn-3 position. In procurement contexts, this >95% pure lipid serves as an indispensable reference standard for advanced lipidomics, particularly in the quantification of complex TAG profiles in plant oils, human milk fat substitutes, and medicinal seeds via UHPLC-MS and HPLC-ELSD. Beyond analytical chemistry, its defined regiospecificity and predictable thermal behavior (melting point of -4 °C to -3 °C) make it a critical structural component in the development of lipid nanoparticles (LNPs) and engineered fat blends, where precise crystallization kinetics are required [1].

Substituting 1,2-dilinoleoyl-3-palmitin with crude plant oil extracts, random TAG mixtures, or symmetrical isomers (such as 1,3-dilinoleoyl-2-palmitin, LPL) fundamentally compromises both analytical accuracy and formulation stability. In mass spectrometry and chromatography, crude extracts lack the batch-to-batch reproducibility required to generate precise calibration curves, while symmetrical isomers exhibit different retention times and ionization efficiencies. In material science and LNP formulation, the exact sn-1,2,3 positioning of the fatty acids dictates the molecule's polymorphic crystallization behavior. A generic TAG mixture will undergo unpredictable phase transitions, leading to physical instability, altered drug release rates, and inconsistent melting profiles, making the procurement of pure, regiospecific LLP mandatory for reproducible results .

Baseline Resolution and Accurate MS/MS Calibration in Complex Lipid Mixtures

In high-performance lipidomic profiling, asymmetric 1,2-dilinoleoyl-3-palmitin (LLP) serves as a critical reference standard for quantifying triacylglycerol (TAG) degradation. When analyzed via UHPLC-QTOF-MS, LLP yields a distinct [M+NH4]+ adduct ion at m/z 872.77, allowing it to be baseline-resolved from closely related TAGs such as 1,2-dilinoleoyl-3-olein (LLO) and 1-palmitoyl-2-oleoyl-3-linolein (POL). Compared to using a generic total lipid extract which masks individual TAG degradation rates, utilizing highly pure LLP as a standard enables precise calculation of relative conversion factors (RCFs), ensuring accurate quantification of lipid stability during prolonged storage[1].

Evidence DimensionChromatographic resolution and exact mass identification
Target Compound DataDistinct [M+NH4]+ adduct at m/z 872.77 with specific retention time
Comparator Or BaselineCrude lipid extracts or generic TAG mixtures
Quantified DifferenceEnables individual TAG quantification instead of bulk lipid estimation
ConditionsUHPLC-QTOF-MS with ESI source, positive ion mode

Procuring pure LLP is essential for laboratories needing to comply with strict pharmacopeial standards for lipid quantification and quality control.

Regiospecific Control of Melting Point and Crystallization

The regiospecificity of fatty acids on the glycerol backbone fundamentally alters the thermal properties of triacylglycerols, making the exact isomer critical for procurement. 1,2-Dilinoleoyl-3-palmitin (LLP), an asymmetric TAG, exhibits a specific melting point of approximately -4 °C to -3 °C. In contrast, symmetrical isomers such as 1,3-dilinoleoyl-2-palmitin (LPL) pack differently in the solid state, leading to altered polymorphic transitions (alpha to beta-prime to beta forms) and different melting kinetics. Substituting asymmetric LLP with a random L/P TAG mixture or a symmetrical isomer results in unpredictable thermal behavior, which can compromise the physical stability and release kinetics of lipid-based formulations .

Evidence DimensionMelting point and solid-state packing
Target Compound DataMelting point of -4 °C to -3 °C (asymmetric sn-1,2,3 configuration)
Comparator Or BaselineSymmetrical isomers (e.g., LPL) or random TAG mixtures
Quantified DifferenceDistinct polymorphic transitions and melting profiles based on regiospecificity
ConditionsThermal analysis of pure triacylglycerol polymorphism

Buyers formulating lipid nanoparticles or specialized fat blends must procure the exact asymmetric LLP to ensure reproducible thermal stability and matrix consistency.

Specific Marker for Pharmacopeial Quality Control of Medicinal Seeds

LLP is one of seven primary TAGs utilized as a mandatory marker for the quality control of medicinal seeds under pharmacopeial standards. Studies tracking lipid degradation during storage show that monitoring the exact concentration of LLP (which averages 8.36% of total TAGs in pristine Coix seed samples) provides a highly sensitive indicator of seed viability and processing quality. Relying on total crude lipid measurements fails to detect the early-stage hydrolysis and oxidation of specific polyunsaturated TAGs like LLP. Procuring pure LLP allows for the establishment of precise HPLC-ELSD calibration curves, ensuring that batches meet the strict >3.5% total TAG threshold required by the US Pharmacopeia [1].

Evidence DimensionSensitivity to early-stage lipid degradation
Target Compound DataSpecific quantification of LLP (averaging 8.36% of total TAGs)
Comparator Or BaselineTotal crude lipid measurement
Quantified DifferenceDetects regiospecific TAG degradation masked by bulk lipid assays
ConditionsHPLC-ELSD analysis of seed extracts over a 3-month storage period

Industrial buyers and QA/QC labs require pure LLP to validate the shelf-life and regulatory compliance of lipid-rich agricultural and pharmaceutical products.

Lipidomic Reference Standards for Quality Control

Directly following its ability to provide baseline chromatographic resolution and precise MS/MS calibration, LLP is procured as a primary reference standard for HPLC-ELSD and UHPLC-QTOF-MS. It is essential for quantifying TAG profiles and monitoring lipid degradation in edible oils, human milk fat substitutes, and medicinal seeds to meet pharmacopeial standards [1].

Structural Lipid in Nanoparticle (LNP) Formulation

Because of its predictable thermal behavior and regiospecific melting point (-4 °C to -3 °C), LLP is utilized as a structural triglyceride in lipid nanoparticle formulations. Its specific polymorphic crystallization ensures consistent internal core packing, which is critical for maintaining the physical stability and controlled release kinetics of the LNP matrix.

Fat Crystallization and Food Science Engineering

In the development of functional foods and cocoa butter equivalents, LLP is used to study and manipulate fat crystallization. Its unique asymmetric structure allows food scientists to engineer specific melting profiles and polymorphic transitions that cannot be achieved with random TAG mixtures or symmetrical isomers .

XLogP3

20.9

Hydrogen Bond Acceptor Count

6

Exact Mass

854.73634084 Da

Monoisotopic Mass

854.73634084 Da

Heavy Atom Count

61

UNII

2Y321C08RH

Dates

Last modified: 04-14-2024

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